
6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it useful in multiple scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine typically involves the chlorination of 2-(chloromethyl)-3-(trifluoromethyl)pyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Reduced derivatives with altered functional groups are formed.
Applications De Recherche Scientifique
6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the specific functional groups involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-methoxypyridine
- 3-Chloro-2-(chloromethyl)pyridine
- 2-(Trifluoromethyl)-3-chloropyridine
Uniqueness
6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H4Cl2F3N |
|---|---|
Poids moléculaire |
230.01 g/mol |
Nom IUPAC |
6-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-5-4(7(10,11)12)1-2-6(9)13-5/h1-2H,3H2 |
Clé InChI |
QPBXYLSNVPKFLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(F)(F)F)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


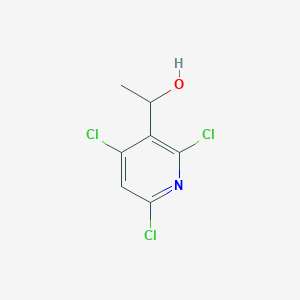


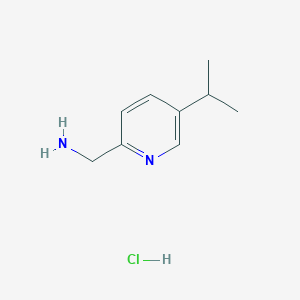
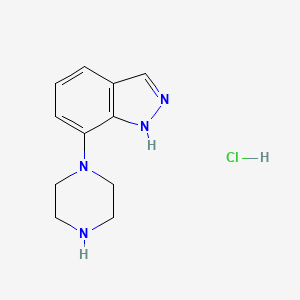


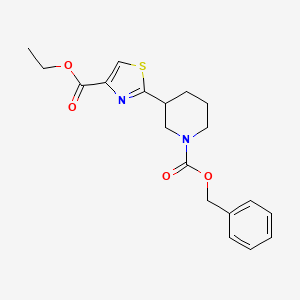
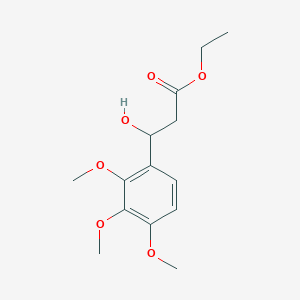

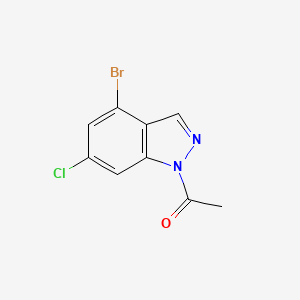

![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)

